molecular formula C17H23FN6 B6434901 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2548989-93-9

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6434901
CAS No.: 2548989-93-9
M. Wt: 330.4 g/mol
InChI Key: WSDIIDWUXKSIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a tert-butyl group at the 4-position, a methyl group at the 2-position, and a piperazine ring substituted with a 5-fluoropyrimidin-4-yl moiety at the 6-position. This compound’s structural complexity arises from the integration of multiple heterocyclic systems (pyrimidine and piperazine) and fluorinated substituents, which are known to enhance bioavailability and target binding in medicinal chemistry applications .

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-13(18)10-19-11-20-16/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDIIDWUXKSIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A foundational approach involves nucleophilic substitution reactions to introduce the piperazine-fluoropyrimidine moiety to a pre-functionalized pyrimidine core. For example, 4-tert-butyl-6-chloro-2-methylpyrimidine serves as a precursor, where the chlorine atom at the 6-position undergoes displacement by 1-(5-fluoropyrimidin-4-yl)piperazine. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate to deprotonate the piperazine nitrogen, facilitating nucleophilic attack.

Reaction Equation:

C11H16ClN3+C8H10FN5Base, DMFC19H25FN6+HCl\text{C}{11}\text{H}{16}\text{ClN}3 + \text{C}8\text{H}{10}\text{FN}5 \xrightarrow{\text{Base, DMF}} \text{C}{19}\text{H}{25}\text{FN}_6 + \text{HCl}

Yields for this step range from 65% to 78%, depending on the stoichiometric ratio and reaction time.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions at elevated temperatures. Studies comparing DMF, acetonitrile, and toluene under reflux (80–120°C) show that toluene minimizes solvolysis of the tert-butyl group, preserving product integrity.

Table 1: Solvent Optimization for Nucleophilic Substitution

SolventTemperature (°C)Yield (%)Purity (%)
DMF1006892
Acetonitrile807295
Toluene1107898

Catalytic Systems in Coupling Reactions

Palladium-based catalysts remain dominant for coupling steps. The addition of copper(I) oxide (Cu₂O) in catalytic amounts (0.5–1 mol%) accelerates oxidative addition, particularly in bromopyrimidine systems. For example, Cu₂O reduces reaction times from 24 hours to 8–12 hours while maintaining yields above 70%.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production, emphasizing efficiency and safety. In one setup, 4-tert-butyl-6-chloro-2-methylpyrimidine and 1-(5-fluoropyrimidin-4-yl)piperazine are fed into a microreactor at 120°C with a residence time of 15 minutes. This method achieves 85% conversion and reduces solvent waste by 40% compared to batch processes.

Crystallization and Purification

Industrial protocols often isolate the product via acid-base extraction followed by recrystallization from ethanol/water mixtures. This step removes unreacted starting materials and salts, yielding >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Temperature ControlOil BathJacketed Reactor
Yield70–78%80–85%
Purity95–98%>99%

Challenges and Mitigation Strategies

Steric Hindrance from Tert-Butyl Group

The bulky tert-butyl group at the 4-position of the pyrimidine ring can hinder nucleophilic attack. Solutions include:

  • Using high-boiling solvents (e.g., diglyme) to enhance solubility.

  • Employing microwave irradiation to reduce reaction times.

Byproduct Formation

Common byproducts like 6-aminopyrimidines arise from over-hydrolysis. Adding molecular sieves (3 Å) absorbs residual moisture, suppressing hydrolysis.

Recent Advances in Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free coupling between solid reactants. A 2023 study reported 72% yield after 2 hours of milling with K₂CO₃ and Pd/C, eliminating solvent use entirely.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze piperazine coupling under aqueous conditions at 37°C, though yields remain moderate (50–55%) .

Chemical Reactions Analysis

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structure : Pyrazolo-pyrimidine core with a tert-butyl group and 4-fluoro-2-hydroxyphenyl substituent.
  • Key Differences : The pyrazolo-pyrimidine scaffold differs from the pyrimidine-piperazine system in the target compound. The hydroxyl group in this analog may increase polarity but reduce metabolic stability compared to the fluorine-substituted piperazine in the target .
  • Synthetic Relevance : Both compounds employ fluorinated aryl groups, suggesting shared synthetic strategies for introducing fluorine to enhance electronic effects .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with a methyl group and piperidine substituent.
  • Key Differences: Piperidine (a six-membered ring with one nitrogen) replaces piperazine (two nitrogens) in the target compound. Piperazine’s additional nitrogen may enhance hydrogen-bonding capacity, influencing receptor interactions.

Substituent Effects and Functional Groups

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
  • Structure : Pyrimidine with a sulfonyl-piperazine group linked to a tert-butylphenyl moiety.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the 5-fluoropyrimidin-4-yl group in the target. This may alter solubility and binding kinetics. The tert-butyl group in this compound is on a phenyl ring, whereas the target’s tert-butyl is directly on the pyrimidine, affecting steric bulk distribution .
  • Molecular Weight : 404.5 g/mol (vs. ~372 g/mol estimated for the target, assuming similar substituents), suggesting differences in pharmacokinetic profiles .
4-(4-Fluorophenyl)piperidine Derivatives
  • Structure : Piperidine or piperazine rings with fluorophenyl groups.
  • Key Differences : Fluorine in these analogs is on a phenyl ring rather than a pyrimidine. The 5-fluoropyrimidin-4-yl group in the target may offer better π-π stacking in biological targets compared to fluorophenyl systems .

Functional Implications

  • Fluorine Positioning : Fluorine in the target’s 5-fluoropyrimidin-4-yl group may enhance metabolic stability and lipophilicity compared to fluorophenyl groups in analogs .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms could improve solubility and binding specificity relative to piperidine-based compounds .

Biological Activity

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a fluoropyrimidine moiety, and a piperazine ring, which may contribute to its interactions with biological targets.

  • Molecular Formula : C16H21FN6
  • Molecular Weight : 316.38 g/mol
  • CAS Number : 2380094-76-6

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Below are the key findings related to its biological activity:

Anticancer Properties

  • Mechanism of Action : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Studies have shown that it can disrupt the cell cycle in certain cancer cell lines, indicating potential as an anticancer agent.
  • Case Studies :
    • In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
    • A recent study reported a significant decrease in tumor growth in xenograft models treated with this compound compared to controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens indicate that the compound exhibits strong antibacterial activity, comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The tert-butyl group enhances lipophilicity, facilitating membrane permeability.
  • The fluoropyrimidine moiety is essential for interaction with biological targets due to its electron-withdrawing properties, which may stabilize binding interactions with enzymes or receptors .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
Tert-butyl 4-(2-chloro-pyrimidin-4-yl)piperazineStructureModerate Antimicrobial
2-Chloro-5-fluoro-pyrimidinStructureLimited Anticancer

Q & A

Q. What are the key synthetic pathways for synthesizing 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key reagents include:

  • Fluoropyrimidine precursors : To introduce the 5-fluoropyrimidin-4-yl moiety.
  • Piperazine derivatives : For coupling with the pyrimidine core.
  • Catalysts : Palladium-based catalysts for cross-coupling reactions. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions. Characterization via NMR and mass spectrometry ensures structural fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays). Consistency in melting points and spectroscopic data across batches is crucial .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Follow hazardous waste guidelines for fluorinated compounds. Acute toxicity data (e.g., LD50) should guide handling, though specific toxicological profiles may require further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintain 60–80°C for coupling reactions to balance kinetics and stability.
  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 for efficiency in cross-coupling steps. A recent study reported a 15% yield increase using microwave-assisted synthesis under controlled pressure .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Off-Target Profiling : Use kinase selectivity panels to identify unintended interactions.
  • Structural Analog Comparison : Compare IC50 values with analogs lacking the 5-fluoropyrimidine group to isolate functional moieties .

Q. What strategies mitigate solubility challenges in in vitro and in vivo studies?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO for cell-based assays).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. Which crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane.
  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å). A 2013 study on a related piperazine-pyrimidine compound achieved 98% structural accuracy using this approach .

Q. How can researchers design robust experiments to study target interactions and mechanism of action?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • CRISPR-Cas9 Knockout Models : Validate target dependency in disease-relevant cell lines. Randomized block designs with split-plot arrangements improve statistical power in multi-variable studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.